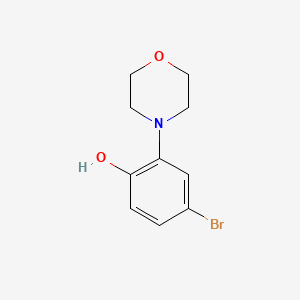![molecular formula C17H15NO4 B8538523 methyl 5-oxo-3-phenylmethoxy-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate](/img/structure/B8538523.png)
methyl 5-oxo-3-phenylmethoxy-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 5-oxo-3-phenylmethoxy-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate is a complex organic compound with a unique structure that combines a pyridine ring with a cyclopentane ring
Métodos De Preparación
The synthesis of methyl 5-oxo-3-phenylmethoxy-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzyloxy group: This step often involves the use of benzyl alcohol and a suitable catalyst.
Formation of the cyclopentane ring: This can be done through a series of cyclization reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
methyl 5-oxo-3-phenylmethoxy-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or room temperature.
Aplicaciones Científicas De Investigación
methyl 5-oxo-3-phenylmethoxy-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl 5-oxo-3-phenylmethoxy-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparación Con Compuestos Similares
methyl 5-oxo-3-phenylmethoxy-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate can be compared with other similar compounds, such as:
Methyl 3-(benzyloxy)-5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylate: This compound has a similar structure but differs in the position of the benzyloxy group.
Methyl 3-(benzyloxy)-5-oxo-6,7-dihydro-5H-cyclopenta[d]pyridine-6-carboxylate: This compound also has a similar structure but differs in the position of the cyclopentane ring.
Methyl 3-(benzyloxy)-5-oxo-6,7-dihydro-5H-cyclopenta[e]pyridine-6-carboxylate: This compound has a similar structure but differs in the position of the ester group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H15NO4 |
|---|---|
Peso molecular |
297.30 g/mol |
Nombre IUPAC |
methyl 5-oxo-3-phenylmethoxy-6,7-dihydrocyclopenta[c]pyridine-6-carboxylate |
InChI |
InChI=1S/C17H15NO4/c1-21-17(20)14-7-12-9-18-15(8-13(12)16(14)19)22-10-11-5-3-2-4-6-11/h2-6,8-9,14H,7,10H2,1H3 |
Clave InChI |
YOPWLOZZIKJLFN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC2=CN=C(C=C2C1=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-Methyl-6-oxo-5-(pyrimidin-4-ylamino)pyridazin-3-yl]boronic acid](/img/structure/B8538452.png)

![5-Benzo[b]furancarboxylic acid,2-bromo-3-phenyl-](/img/structure/B8538473.png)


![Ethyl 1-[(phenylamino)carbonyl]cyclopropanecarboxylate](/img/structure/B8538489.png)



![6-bromo-2-propoxy-3-propylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8538513.png)

![N-{[1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B8538528.png)

